Cas no 2172539-89-6 (ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate)

ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate structure
2172539-89-6 structure
商品名:ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate
CAS番号:2172539-89-6
MF:C11H10N2O5
メガワット:250.207502841949
CID:5997584
PubChem ID:165747294

ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate
    • EN300-1609411
    • 2172539-89-6
    • インチ: 1S/C11H10N2O5/c1-2-18-11(15)6-3-4-8(13(16)17)9-7(6)5-12-10(9)14/h3-4H,2,5H2,1H3,(H,12,14)
    • InChIKey: RSFJOXRBVARCQB-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(C1=CC=C(C2C(NCC=21)=O)[N+](=O)[O-])=O

計算された属性

  • せいみつぶんしりょう: 250.05897142g/mol
  • どういたいしつりょう: 250.05897142g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 378
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 101Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1609411-10.0g
ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate
2172539-89-6
10g
$3622.0 2023-06-04
Enamine
EN300-1609411-0.1g
ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate
2172539-89-6
0.1g
$741.0 2023-06-04
Enamine
EN300-1609411-0.05g
ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate
2172539-89-6
0.05g
$707.0 2023-06-04
Enamine
EN300-1609411-2.5g
ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate
2172539-89-6
2.5g
$1650.0 2023-06-04
Enamine
EN300-1609411-5000mg
ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate
2172539-89-6
5000mg
$3687.0 2023-09-23
Enamine
EN300-1609411-250mg
ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate
2172539-89-6
250mg
$1170.0 2023-09-23
Enamine
EN300-1609411-500mg
ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate
2172539-89-6
500mg
$1221.0 2023-09-23
Enamine
EN300-1609411-1000mg
ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate
2172539-89-6
1000mg
$1272.0 2023-09-23
Enamine
EN300-1609411-50mg
ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate
2172539-89-6
50mg
$1068.0 2023-09-23
Enamine
EN300-1609411-100mg
ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate
2172539-89-6
100mg
$1119.0 2023-09-23

ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate 関連文献

ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylateに関する追加情報

Professional Introduction to Ethyl 7-Nitro-1-Oxo-2,3-Dihydro-1H-isoindole-4-Carboxylate (CAS No. 2172539-89-6)

Ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate (CAS No. 2172539-89-6) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of heterocyclic derivatives, featuring a nitro group and an ester functional group, which contribute to its unique chemical properties and potential biological activities.

The molecular structure of Ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate consists of a fused isoindole ring system with a nitro substituent at the 7-position and an ester group at the 4-position. This arrangement imparts a high degree of reactivity, making it a valuable intermediate in synthetic chemistry. The presence of the nitro group also suggests potential for further functionalization, which could lead to the development of novel derivatives with enhanced pharmacological properties.

In recent years, there has been growing interest in exploring the pharmacological potential of isoindole derivatives. The nitro-substituted isoindole scaffold has shown promise in various preclinical studies due to its ability to interact with multiple biological targets. Specifically, compounds containing this moiety have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The ester functionality in Ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate provides an additional site for chemical modification, allowing researchers to fine-tune the compound's biological activity.

One of the most compelling aspects of this compound is its role as a building block in drug discovery. The versatility of its structure enables chemists to design and synthesize new molecules that can be tested for their efficacy against a wide range of diseases. For instance, recent studies have demonstrated that nitro-substituted isoindoles can inhibit the activity of certain enzymes involved in cancer cell proliferation. This has opened up new avenues for developing targeted therapies that leverage the unique properties of this class of compounds.

The synthesis of Ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the preparation of the isoindole core, followed by nitration and esterification steps. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are often employed to achieve high yields and purity. These synthetic methodologies highlight the compound's importance as a key intermediate in pharmaceutical manufacturing.

From a biochemical perspective, the nitro group in Ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate plays a crucial role in modulating its biological activity. Nitro groups are known to exhibit redox-active properties, which can influence cellular signaling pathways. This characteristic makes them particularly useful in developing prodrugs or bioactivatable compounds that release active pharmaceutical ingredients under specific physiological conditions. Such mechanisms are increasingly being explored in modern drug design to enhance therapeutic efficacy and reduce side effects.

The ester group also contributes significantly to the compound's reactivity and functionality. Ester linkages are commonly found in natural products and pharmaceuticals due to their stability under various conditions while still providing sites for enzymatic hydrolysis or chemical cleavage. In the context of Ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate, this ester functionality can be exploited to create more complex molecules through further derivatization.

In conclusion, Ethyl 7-nitro-1 oxo -2,3-dihydro -1H -isoindole -4 -carboxylate (CAS No. 2172539 -89 -6) represents a fascinating compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As our understanding of bioactive molecules continues to evolve, compounds like this are likely to play an increasingly important role in addressing complex diseases and improving patient outcomes.

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